molecular formula C14H20N4O4S B2658482 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide CAS No. 2034230-20-9

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide

Cat. No.: B2658482
CAS No.: 2034230-20-9
M. Wt: 340.4
InChI Key: DTUALAJYGARYOL-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: The final step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological targets.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-N-(1-(methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its biological activity and solubility.

    3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, potentially altering its reactivity and biological properties.

Uniqueness

The presence of the tetrahydro-2H-pyran-2-yl group in 3,5-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-4-sulfonamide distinguishes it from similar compounds. This group may enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a unique and valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-10-14(11(2)22-16-10)23(19,20)17-12-7-15-18(8-12)9-13-5-3-4-6-21-13/h7-8,13,17H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUALAJYGARYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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